molecular formula C13H12BrNO2 B4429837 N-(4-bromo-2-methylphenyl)-2-methyl-3-furamide

N-(4-bromo-2-methylphenyl)-2-methyl-3-furamide

Cat. No. B4429837
M. Wt: 294.14 g/mol
InChI Key: XXBLSABYZPNUDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives, closely related to N-(4-bromo-2-methylphenyl)-2-methyl-3-furamide, involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of Et3N, yielding high purity products. This process is further enhanced by Suzuki-Miyaura cross-coupling reactions to introduce various functional groups, improving yield and diversity of the compounds (Siddiqa et al., 2022).

Molecular Structure Analysis

The molecular structure of related furamide compounds has been elucidated through crystallographic studies, revealing their crystalline nature and detailed geometrical parameters. For instance, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide exhibits a specific orientation of furan and benzene rings, highlighting the influence of molecular structure on compound properties (Galešić & Vlahov, 1990).

Chemical Reactions and Properties

Palladium-catalyzed cyclization reactions are pivotal in synthesizing various furamide derivatives, demonstrating the compound's versatility in forming complex structures and introducing multiple functional groups. These reactions underscore the compound's chemical reactivity and potential for further functionalization (Jiang et al., 2014).

Physical Properties Analysis

Detailed analysis of furamide derivatives, including this compound, focuses on their crystalline nature, providing insights into their physical stability, melting points, and solubility. These properties are crucial for understanding the compound's behavior in various environments and its potential applications in material science and pharmaceuticals (Galešić & Vlahov, 1990).

Chemical Properties Analysis

The chemical properties of this compound and its derivatives are characterized by their reactivity in Suzuki-Miyaura cross-coupling reactions, ability to undergo various organic transformations, and interactions with biological targets. These properties make the compound a valuable subject for further chemical and pharmacological studies (Siddiqa et al., 2022).

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-8-7-10(14)3-4-12(8)15-13(16)11-5-6-17-9(11)2/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBLSABYZPNUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=C(OC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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